molecular formula C12H19NO4 B12836151 (1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B12836151
M. Wt: 241.28 g/mol
InChI Key: IFAMSTPTNRJBRG-HLTSFMKQSA-N
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Description

(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a complex organic compound characterized by its bicyclic structure. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic framework. This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step is crucial for protecting the amine group during subsequent reactions.

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems, which offer enhanced control over reaction conditions and improved safety. These systems allow for the efficient and scalable synthesis of the compound, minimizing waste and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring system, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes or receptors. The bicyclic structure enhances its stability and facilitates binding to target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    (1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid: Lacks the Boc protection, making it more reactive but less stable.

    (1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

Uniqueness

The presence of the Boc group in (1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid provides unique steric and electronic properties, enhancing its stability and selectivity in reactions. This makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,3S,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m1/s1

InChI Key

IFAMSTPTNRJBRG-HLTSFMKQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H](C2)[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O

Origin of Product

United States

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